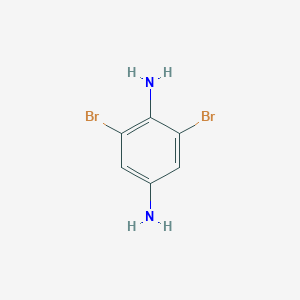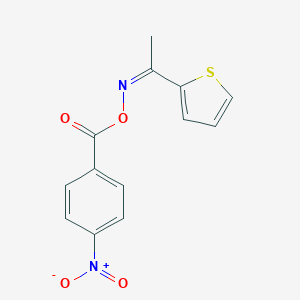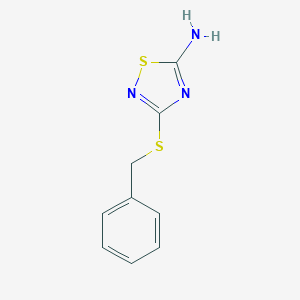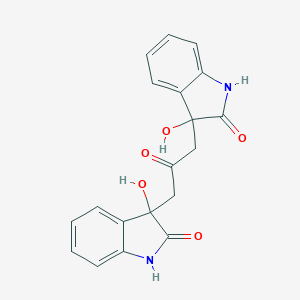![molecular formula C24H30N2OS B187176 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one CAS No. 5647-70-1](/img/structure/B187176.png)
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a spirocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. It has also been suggested that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Effets Biochimiques Et Physiologiques
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria and fungi, as well as induce apoptosis in cancer cells. It has also been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has been shown to have antibacterial, antifungal, and antitumor activities, making it a useful compound for studying these areas. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one. One area of research could focus on the development of new synthesis methods for this compound, which may improve yields and make it more accessible for research. Another area of research could focus on the potential therapeutic applications of this compound for various diseases, including neurodegenerative diseases, cancer, and bacterial and fungal infections. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been achieved using various methods. One such method involves the reaction of 2-amino-3-cyclohexylquinazolin-4(3H)-one with methyl thioglycolate in the presence of sodium ethoxide. Another method involves the reaction of 2-amino-3-cyclohexylquinazolin-4(3H)-one with methyl 2-bromoacetate in the presence of potassium carbonate. Both methods have been shown to yield the desired compound with good yields.
Applications De Recherche Scientifique
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and antitumor activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
5647-70-1 |
|---|---|
Nom du produit |
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one |
Formule moléculaire |
C24H30N2OS |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
3-cyclohexyl-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C24H30N2OS/c1-28-23-25-21-19-13-7-6-10-17(19)16-24(14-8-3-9-15-24)20(21)22(27)26(23)18-11-4-2-5-12-18/h6-7,10,13,18H,2-5,8-9,11-12,14-16H2,1H3 |
Clé InChI |
PSQIOFZMBRXJNB-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C(=O)N1C3CCCCC3)C4(CCCCC4)CC5=CC=CC=C52 |
SMILES canonique |
CSC1=NC2=C(C(=O)N1C3CCCCC3)C4(CCCCC4)CC5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



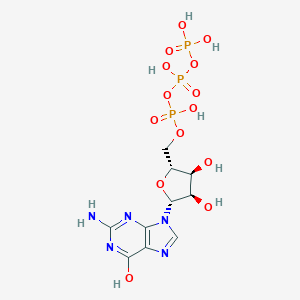

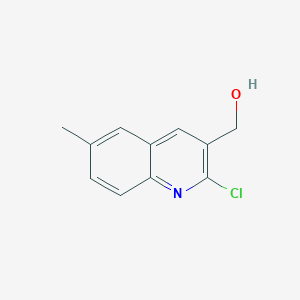
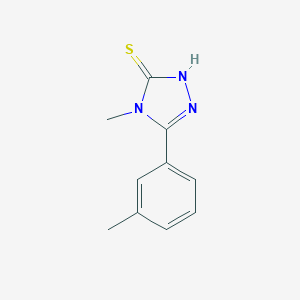
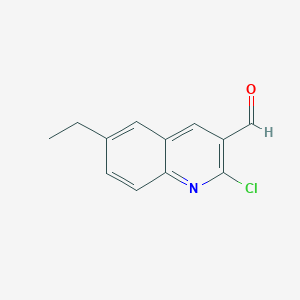
![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
